molecular formula C11H8ClN3O2 B13129505 2-Chloro-6-methyl-5-nitro-3,3'-bipyridine CAS No. 1214352-55-2

2-Chloro-6-methyl-5-nitro-3,3'-bipyridine

Cat. No.: B13129505
CAS No.: 1214352-55-2
M. Wt: 249.65 g/mol
InChI Key: FNMCEWKFJHYLHM-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5-nitro-3,3'-bipyridine is a sophisticated heteroaromatic compound offered for research and development purposes. This chemical is a valuable synthetic intermediate and building block in organic chemistry. Bipyridine derivatives are extensively utilized as fundamental components in various advanced applications . They are prevalent as ligands in transition-metal catalysis, enabling a wide range of chemical transformations . Furthermore, their structural features make them suitable for incorporation into photosensitizers, viologens, and complex supramolecular architectures . The specific substitution pattern on this bipyridine scaffold, featuring reactive chloro and nitro functional groups, provides versatile handles for further synthetic modification. This allows researchers to construct more complex molecules for use in medicinal chemistry and materials science. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

CAS No.

1214352-55-2

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

2-chloro-6-methyl-5-nitro-3-pyridin-3-ylpyridine

InChI

InChI=1S/C11H8ClN3O2/c1-7-10(15(16)17)5-9(11(12)14-7)8-3-2-4-13-6-8/h2-6H,1H3

InChI Key

FNMCEWKFJHYLHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine can be achieved through several synthetic routes. One common method involves the nitration of 2-amino-6-methylpyridine to obtain 2-amino-3-nitro-6-methylpyridine. This intermediate is then subjected to diazotization followed by chlorination to yield 2-chloro-3-nitro-6-methylpyridine. Finally, a coupling reaction with another pyridine derivative results in the formation of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine .

Chemical Reactions Analysis

2-Chloro-6-methyl-5-nitro-3,3’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-6-methyl-5-nitro-3,3'-bipyridine is primarily used as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Formation of Heterocycles : It serves as a precursor for synthesizing diverse heterocyclic compounds that have applications in pharmaceuticals and agrochemicals.
Reaction TypeDescription
Electrophilic SubstitutionReacts with electrophiles to form substituted derivatives
Coupling ReactionsForms bipyridine derivatives through palladium-catalyzed reactions

Biology

In biological research, this compound has shown potential as a bioactive molecule. Its interactions with various biomolecules make it valuable for:

  • Drug Development : Investigated for its potential use in creating new pharmaceuticals targeting specific diseases.
  • Biochemical Studies : Used to study enzyme interactions and cellular signaling pathways.

Case Study: Enzyme Interaction

Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its utility in metabolic studies and drug design.

Medicine

The medicinal applications of this compound are noteworthy:

  • Therapeutic Potential : It has been explored for its effects on various biological targets, including potential anti-cancer and anti-inflammatory activities.
Therapeutic AreaPotential Application
OncologyInvestigated for anti-cancer properties
InflammationPotential use in treating inflammatory diseases

Biochemical Mechanisms

The mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity and affecting metabolic pathways.

Molecular Mechanism

The nitro group in the compound can migrate within the molecule under certain conditions, affecting its reactivity and interaction with biomolecules. This migration is facilitated by a [1,5] sigmatropic shift.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and affect cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 2-chloro-6-methyl-5-nitro-3,3'-bipyridine and related compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₁H₈ClN₃O₂ Cl (C2), CH₃ (C6), NO₂ (C5) High thermal stability, redox-active
6-Chloro-5-iodo-3,3'-bipyridine C₁₀H₆ClIN₂ Cl (C6), I (C5) Halogen bonding, cross-coupling
5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine C₁₈H₁₅ClN₂O₂S CH₃ (C6'), SO₂CH₃ (aryl), Cl (C5) Electrochromic materials, sensors
2-Amino-3-chloro-5-nitro-6-picoline C₆H₅ClN₃O₂ NH₂ (C2), Cl (C3), NO₂ (C5), CH₃ (C6) Pharmaceutical intermediates
Key Observations:

Halogen vs. Nitro Substituents :

  • The iodine substituent in 6-chloro-5-iodo-3,3'-bipyridine enhances polarizability and halogen-bonding capacity compared to the nitro group in the target compound. This makes iodine-containing derivatives more suitable for crystal engineering .
  • The nitro group in this compound increases electron deficiency, favoring charge-transfer interactions in materials science applications .

Methyl Group Position :

  • Methyl at position 6 (as in the target compound) introduces steric hindrance that may limit π-stacking interactions compared to methylsulfonyl-substituted analogs (e.g., C₁₈H₁₅ClN₂O₂S), which exhibit enhanced solubility in polar solvents .

Amino vs. Chlorine Substituents: Amino-substituted analogs like 2-amino-3-chloro-5-nitro-6-picoline show higher nucleophilicity at the amino site, enabling easier functionalization for drug discovery, whereas chlorine in the target compound provides a stable leaving group for substitution reactions .

Electrochemical and Redox Properties

Bipyridine derivatives are redox-active due to their conjugated π-systems. The nitro group in this compound lowers the LUMO energy, facilitating reduction reactions. This contrasts with viologens (4,4'-bipyridine derivatives), where redox activity is localized on nitrogen atoms and modulated by substituents . For example:

  • SCE), comparable to nitro-substituted viologens but less negative than amino-substituted analogs .

Biological Activity

2-Chloro-6-methyl-5-nitro-3,3'-bipyridine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bipyridine structure with a chlorine atom, a methyl group, and a nitro group attached. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways crucial for bacterial survival.
  • Receptor Binding : Its structural features allow it to bind to various receptors, potentially modulating physiological responses.

Antibacterial Activity

Recent studies have highlighted the significant antibacterial potential of this compound against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Efficacy : In a study evaluating the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound demonstrated a Minimum Inhibitory Concentration (MIC) of 8 μg/mL, indicating potent antibacterial activity .
  • Biofilm Inhibition : The compound also showed significant inhibition of biofilm formation in bacterial strains at concentrations below its MIC, suggesting its potential for preventing chronic infections associated with biofilms .
  • Cytotoxicity Assays : Extended exposure studies on human embryonic kidney cells revealed selective cytotoxicity towards bacterial cells while maintaining lower toxicity towards human cells, underscoring its therapeutic potential .

Comparative Biological Activity

The following table summarizes the antibacterial activity of this compound in comparison with other related compounds:

Compound NameMIC (μg/mL)Target BacteriaBiofilm Inhibition
This compound8Staphylococcus aureus, E. coliYes
Compound A16Pseudomonas aeruginosaModerate
Compound B32Enterococcus faecalisNo

Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves nucleophilic substitution reactions that facilitate the introduction of the nitro group into the bipyridine framework .
  • Pharmacological Properties : The compound has been investigated for various pharmacological activities beyond antibacterial effects, including antifungal and anticancer activities. Its derivatives have shown promise in drug discovery due to their diverse mechanisms of action .

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